6-iodo-6H-quinazolin-4-one
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Overview
Description
6-iodo-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-6H-quinazolin-4-one typically involves the iodination of quinazolin-4-one derivatives. One common method is the reaction of 6H-quinazolin-4-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods can offer better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-iodo-6H-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinazolinone ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Major Products Formed
Substitution Products: 6-azido-6H-quinazolin-4-one, 6-cyano-6H-quinazolin-4-one, 6-amino-6H-quinazolin-4-one.
Oxidation Products: Quinazoline-2,4-dione derivatives.
Cyclization Products: Fused heterocyclic systems such as quinazolino[3,4-b]quinazolinones.
Scientific Research Applications
6-iodo-6H-quinazolin-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial and fungal pathogens.
Biological Studies: Researchers have used this compound as a molecular probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties have led to its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-iodo-6H-quinazolin-4-one varies depending on its application. In antimicrobial studies, the compound is believed to inhibit bacterial and fungal growth by interfering with essential cellular processes such as DNA replication and protein synthesis . In anticancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets, such as tyrosine kinases and topoisomerases .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-6H-quinazolin-4-one
- 6-bromo-6H-quinazolin-4-one
- 6-fluoro-6H-quinazolin-4-one
Comparison
Compared to its halogenated analogs, 6-iodo-6H-quinazolin-4-one exhibits unique properties due to the larger atomic size and higher polarizability of the iodine atom. These characteristics can enhance the compound’s reactivity and binding affinity to biological targets, making it more effective in certain applications . Additionally, the iodine atom’s ability to participate in halogen bonding interactions can further influence the compound’s biological activity and selectivity .
Properties
Molecular Formula |
C8H5IN2O |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
6-iodo-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-5H |
InChI Key |
PMBNBAKAXSCJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2=CC1I |
Origin of Product |
United States |
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